2-((叔丁氧羰基)氨基)戊-4-炔酸甲酯

描述

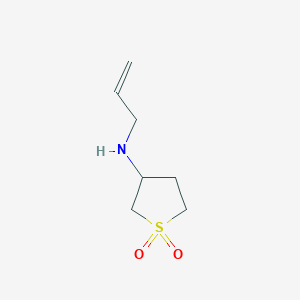

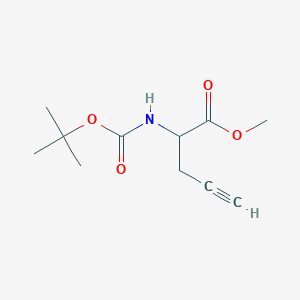

“Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate” is a chemical compound with the CAS Number: 173306-82-6. Its molecular weight is 227.26 and its IUPAC name is methyl 2- [ (tert-butoxycarbonyl)amino]-4-pentynoate . It is stored at a temperature between 2-8°C and is available in a solid, semi-solid, lump, or liquid form .

Molecular Structure Analysis

The InChI code for “Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate” is 1S/C11H17NO4/c1-6-7-8 (9 (13)15-5)12-10 (14)16-11 (2,3)4/h1,8H,7H2,2-5H3, (H,12,14) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate” is a solid or semi-solid or lump or liquid substance . It is stored in a sealed, dry environment at a temperature between 2-8°C .科学研究应用

Organic Synthesis and Peptide Chemistry

The N-Boc protecting group plays a crucial role in multistep organic synthesis and peptide chemistry. By selectively masking the amino group, it allows for controlled reactions at other functional groups. Researchers frequently employ N-Boc-protected amino acids in peptide coupling reactions, solid-phase peptide synthesis, and the assembly of complex peptide sequences. The ease of deprotection and compatibility with various reagents make N-Boc-Propargylglycine methyl ester a valuable building block in peptide design and drug development .

Chiral Synthesis and Stereoselective Transformations

Chiral β-hydroxy acids, such as the erythro and threo isomers of N-Boc-Propargylglycine methyl ester, are essential intermediates in natural product synthesis. The erythro (±) isomer can be efficiently synthesized by reduction using sodium borohydride, while the threo (±) isomer is obtained via inversion using methanesulfonyl chloride, cesium acetate, and crown ether-18-6. These chiral building blocks find applications in the preparation of bioactive compounds, including depsipeptides and statins .

Deep Eutectic Solvents (DES) for N-Boc Deprotection

A recent sustainable approach involves using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) for N-Boc deprotection. DES combines the advantages of a green reaction medium and a mild Brønsted acidic catalyst. This method allows efficient N-Boc removal from a wide range of derivatives, minimizing environmental impact and reaction times. DES-based deprotection represents an attractive alternative to traditional methods .

Heterocyclic Synthesis and Propargyl Group Introduction

N-Boc-Propargylglycine methyl ester serves as a precursor for introducing propargyl groups into heterocyclic systems. Researchers seek mild and selective methods to directly incorporate propargyl moieties into heterocycles, which are essential for natural product synthesis, drug design, and functional materials. The compound’s propargyl functionality enables versatile transformations in heterocyclic chemistry .

Ultrasound-Assisted N-Boc Protection

Ultrasound irradiation provides a green and efficient approach for N-Boc protection. Under room temperature conditions, structurally diverse amines react with N-Boc-Propargylglycine methyl ester in excellent yields. The simplicity, short reaction times, and environmental friendliness of this method make it appealing for large-scale applications .

Amino Acid Derivatives and Drug Development

N-Boc-Propargylglycine methyl ester derivatives find use in drug discovery and development. Their unique structural features make them valuable scaffolds for designing novel bioactive molecules. Researchers explore modifications of the N-Boc group to enhance drug properties, such as bioavailability, stability, and target specificity. These derivatives contribute to the advancement of medicinal chemistry .

安全和危害

The compound has been classified with the hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.

属性

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h1,8H,7H2,2-5H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMUXIIQQHTMKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441441 | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate | |

CAS RN |

173306-82-6 | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[N-Methyl-N-(2-thienyl)thiocarbamoyl]acetic acid](/img/structure/B71171.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B71174.png)

![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)

![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)](/img/structure/B71193.png)